molecular formula C17H12ClN3O B11444415 6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444415
M. Wt: 309.7 g/mol
InChI Key: KVBKUFIKYQIMTC-UHFFFAOYSA-N
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Description

6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and furan moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the chloro substituent enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H12ClN3O/c18-12-8-9-15-20-16(14-7-4-10-22-14)17(21(15)11-12)19-13-5-2-1-3-6-13/h1-11,19H

InChI Key

KVBKUFIKYQIMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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